

The Historical Development and Discovery of Pigment Red 4: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

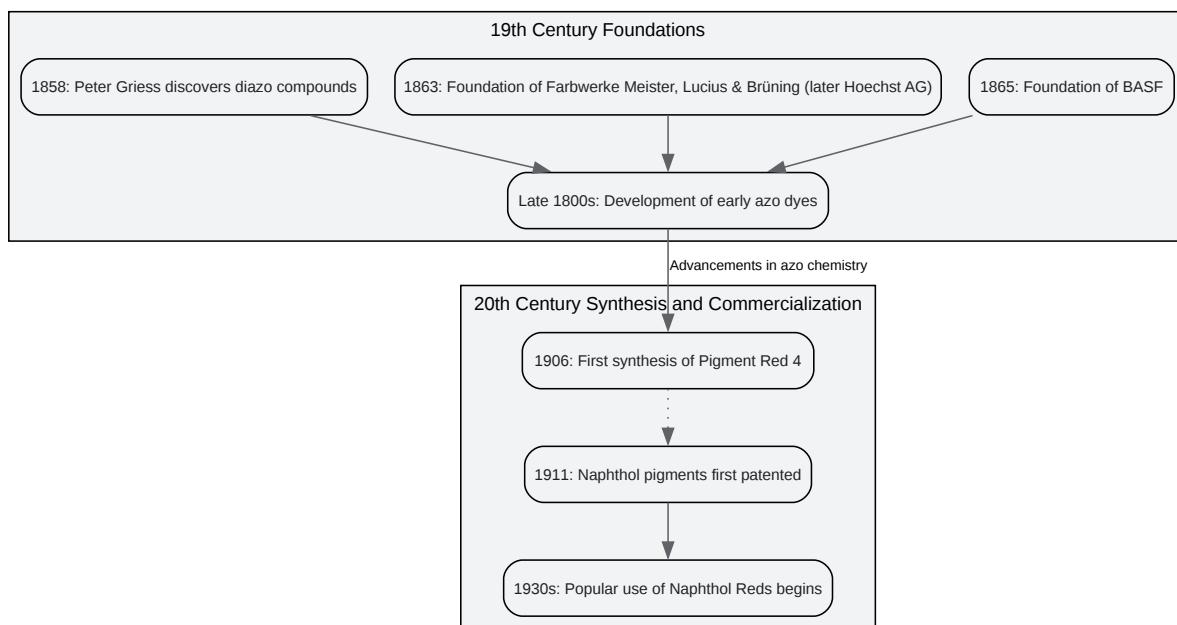
Compound Name: *Pigment red 4*

Cat. No.: *B1669069*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction


Pigment Red 4, known chemically as 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol, is a monoazo pigment that has been a significant colorant in various industries for over a century. Its brilliant red hue, coupled with its performance characteristics, has led to its widespread use in printing inks, paints, textiles, and cosmetics.^{[1][2]} This technical guide provides a comprehensive overview of the historical development, discovery, and key technical aspects of **Pigment Red 4**, tailored for a scientific audience.

Historical Development and Discovery

The late 19th and early 20th centuries marked a revolutionary period in the chemical industry, with the advent of synthetic dyes and pigments. German chemical companies, such as BASF and Hoechst AG, were at the forefront of this innovation, particularly in the field of azo colorants.^{[3][4][5][6]} The foundational chemistry for azo dyes was established by Peter Griess in 1858 with his discovery of diazo compounds. This paved the way for the synthesis of a vast array of new colorants.

Pigment Red 4 was first synthesized in 1906.^{[7][8]} Its creation was a result of the advancements in understanding the coupling reactions of diazotized aromatic amines with naphthols. Specifically, **Pigment Red 4** is produced by the diazotization of 2-chloro-4-nitroaniline, which is then coupled with β-naphthol (2-naphthol).^{[2][7]}

While the exact individual credited with the first synthesis of **Pigment Red 4** is not widely documented, its development falls within the broader intensive research into β -naphthol-based azo pigments during that era. This period saw the introduction of numerous azo pigments, with companies like Hoechst AG being prominent in their development and commercialization.^{[4][9]} The timeline below illustrates the key milestones in the context of azo pigment development.

[Click to download full resolution via product page](#)

Key milestones in the development of **Pigment Red 4**.

Chemical and Physical Properties

Pigment Red 4 is characterized by its specific chemical structure and a range of physical properties that dictate its performance in various applications. A summary of its key quantitative

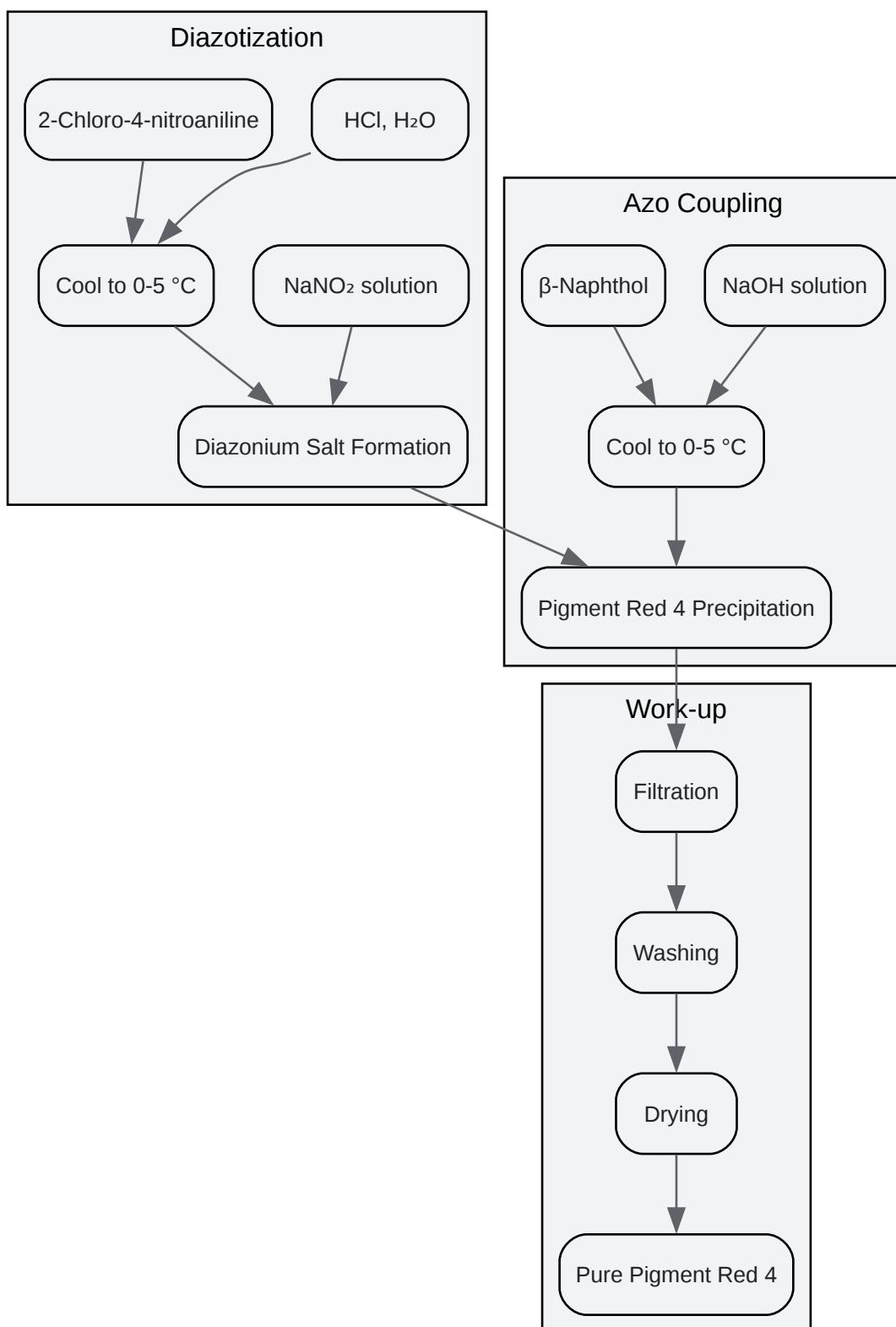
data is presented in the table below.

Property	Value	Reference
CI Name	Pigment Red 4	[2]
CI Number	12085	[2]
CAS Number	2814-77-9	[2]
Chemical Formula	<chem>C16H10ClN3O3</chem>	[2]
Molecular Weight	327.72 g/mol	[2]
IUPAC Name	1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol	
Appearance	Red powder	[2]
Solubility	Insoluble in water; slightly soluble in ethanol, acetone, and benzene.	[2]
Heat Resistance	Up to 140 °C	[10]
Lightfastness (BWS)	4	[10]
Water Resistance	5	[10]
Oil Resistance	2-3	[10]
Acid Resistance	4-5	[10]
Alkali Resistance	4-5	[10]
Alcohol Resistance	4	[10]

BWS: Blue Wool Scale

Experimental Protocols

Synthesis of Pigment Red 4


The synthesis of **Pigment Red 4** is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 2-Chloro-4-nitroaniline

- Preparation of Amine Solution: In a suitable reaction vessel, dissolve 2-chloro-4-nitroaniline in a mixture of hydrochloric acid and water.
- Cooling: Cool the solution to 0-5 °C using an ice-salt bath with continuous stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt.
- Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold water.
- Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution. The temperature should be carefully monitored and maintained below 5 °C throughout the addition.
- Completion of Reaction: Continue stirring the mixture for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Azo Coupling with β -Naphthol

- Preparation of Coupling Component Solution: In a separate reaction vessel, dissolve β -naphthol (2-naphthol) in an aqueous sodium hydroxide solution.
- Cooling: Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.
- Coupling Reaction: Slowly add the cold, freshly prepared diazonium salt solution to the cold β -naphthol solution with continuous and efficient stirring. A colored precipitate of **Pigment Red 4** will form immediately.
- Completion of Coupling: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.
- Isolation and Purification: The precipitated pigment is then isolated by filtration, washed with water to remove any unreacted starting materials and salts, and then dried.

[Click to download full resolution via product page](#)

A generalized experimental workflow for the synthesis of **Pigment Red 4**.

Analytical Characterization

A variety of analytical techniques are employed to characterize **Pigment Red 4** and ensure its quality and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the identification and quantification of **Pigment Red 4** and any subsidiary colors or impurities.

- **Instrumentation:** A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD).
- **Column:** A reversed-phase C18 column is typically used.
- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- **Detection:** The chromatogram is monitored at the wavelength of maximum absorbance for **Pigment Red 4**, which is around 500 nm.[11]
- **Sample Preparation:** The pigment is dissolved in a suitable solvent, such as dimethylformamide (DMF) or a mixture of solvents, and then filtered before injection.
- **Quantification:** Calibration curves are prepared using certified reference standards of **Pigment Red 4** and any known impurities to quantify their respective concentrations.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **Pigment Red 4** molecule, confirming its chemical structure.

- **Sample Preparation:** The pigment powder is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- **Analysis:** The infrared spectrum is recorded over the range of 4000-400 cm^{-1} .

- Interpretation: Characteristic absorption bands for the azo group (-N=N-), hydroxyl group (-OH), nitro group (-NO₂), and aromatic rings are identified to confirm the structure. The azo group typically shows a characteristic band in the region of 1458-1411 cm⁻¹.[\[13\]](#)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of the pigment, which is directly related to its color.

- Sample Preparation: A dilute solution of the pigment is prepared in a suitable solvent (e.g., ethanol or DMF).
- Analysis: The absorbance spectrum is recorded over the visible and ultraviolet range (typically 200-800 nm).
- Interpretation: The wavelength of maximum absorbance (λ_{max}) in the visible region is a key characteristic of the pigment's color. For a red pigment from *Monascus purpureus*, the λ_{max} was observed at 500 nm in ethanol, which can be a reference point.[\[11\]](#)[\[14\]](#)

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the pigment.

- TGA Protocol: A small sample of the pigment is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature. This provides information on decomposition temperatures.
- DSC Protocol: The heat flow to or from a sample is measured as it is heated or cooled. This can be used to determine melting points, glass transitions, and other thermal events.

Conclusion

Pigment Red 4, a product of the early 20th-century advancements in synthetic organic chemistry, remains a relevant and widely used colorant. Its historical development is intrinsically linked to the pioneering work in azo chemistry in Germany. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential

for its effective and safe use in research and industrial applications. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this important pigment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. admin.heubach.com [admin.heubach.com]
- 2. Pigment Red 4 [dyestuffintermediates.com]
- 3. ini2021.com [ini2021.com]
- 4. scribd.com [scribd.com]
- 5. Hoechst AG - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.com [encyclopedia.com]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. basf.com [basf.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. scienceworldjournal.org [scienceworldjournal.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Historical Development and Discovery of Pigment Red 4: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1669069#historical-development-and-discovery-of-pigment-red-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com